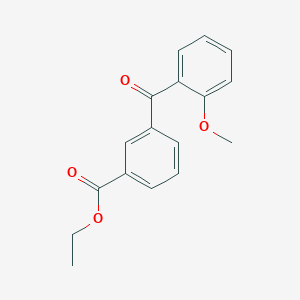

3-Carboethoxy-2'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDMWPYCXAFCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625220 | |

| Record name | Ethyl 3-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746652-01-7 | |

| Record name | Ethyl 3-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Carboethoxy-2'-methoxybenzophenone, a valuable building block for researchers, scientists, and professionals in drug development. This document compiles available data on its identification, physical and spectroscopic characteristics, a plausible synthetic route, and essential safety information.

Chemical Identification and Physical Properties

This compound, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is an aromatic ketone and ester. Its fundamental identifiers and physical properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 3-(2-methoxybenzoyl)benzoate |

| Synonyms | This compound |

| CAS Number | 746652-01-7[1] |

| Molecular Formula | C₁₇H₁₆O₄[1] |

| Molecular Weight | 284.31 g/mol [1] |

| Predicted Boiling Point | 448.6 ± 30.0 °C |

| Predicted Density | 1.155 ± 0.06 g/cm³ |

| Physical State | Solid (predicted) |

| Solubility | Data not available |

Spectroscopic Data

Reference Spectroscopic Data for Related Compounds:

-

¹H NMR of Ethyl 3-methoxybenzoate: The proton NMR spectrum of the related ethyl 3-methoxybenzoate shows characteristic signals for the aromatic protons, the methoxy group, and the ethyl ester group. This information can be used as a reference for identifying similar structural motifs in the target molecule.

-

¹³C NMR, IR, and Mass Spectrometry: Spectroscopic data for other benzophenone and benzoate derivatives are available and can aid in the structural elucidation of this compound by comparing characteristic peaks and fragmentation patterns.

Synthesis Protocol

A plausible and commonly employed method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[2][3] A detailed experimental protocol for the synthesis of this compound via this method is outlined below. This protocol is based on established chemical principles for similar transformations.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl benzoate in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3]

-

Addition of Acylating Agent: While maintaining the low temperature, add 2-methoxybenzoyl chloride dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally similar benzophenone and benzoate derivatives, the following precautions should be observed:

| Hazard Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. |

| First Aid Measures | In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move to fresh air. If swallowed: Rinse mouth with water. In all cases, seek medical attention if symptoms persist. |

Logical Relationships in Synthesis

The synthesis of this compound through Friedel-Crafts acylation involves a clear logical progression of chemical transformations and procedural steps.

References

Technical Guide: 3-Carboethoxy-2'-methoxybenzophenone (CAS 746652-01-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-Carboethoxy-2'-methoxybenzophenone is limited. This document summarizes the existing data and proposes a potential synthetic route based on established chemical principles. No peer-reviewed studies detailing its biological activity, experimental protocols, or involvement in signaling pathways were identified in the public domain as of the date of this guide.

Core Compound Information

This compound is an organic compound belonging to the benzophenone family, characterized by a diaryl ketone core structure. The presence of a carboethoxy group and a methoxy group suggests its potential as an intermediate in organic synthesis, possibly for the development of more complex molecules with pharmaceutical applications.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 746652-01-7 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| MDL Number | MFCD01311516 | [1] |

| SMILES Code | O=C(C1=CC=CC=C1OC)C2=CC=CC(C(=O)OCC)=C2 | [1] |

Proposed Synthesis Methodology

While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, a plausible and widely used method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation .[2][3][4][5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This proposed protocol is based on general procedures for the synthesis of similar benzophenone derivatives.[8][9]

Reactants:

-

Ethyl 3-(chlorocarbonyl)benzoate (3-Carboethoxychloride)

-

Anisole (Methoxybenzene)

-

Anhydrous Aluminum Chloride (AlCl₃) - Lewis Acid Catalyst

-

Dichloromethane (CH₂Cl₂) - Solvent

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Ethyl 3-(chlorocarbonyl)benzoate is dissolved in dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0°C (ice bath).

-

Addition of Anisole: Anisole, dissolved in dichloromethane, is then added dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed Friedel-Crafts acylation workflow for synthesizing this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the biological activity of this compound. There are no published studies detailing its mechanism of action, its potential as a therapeutic agent, or its interaction with any known signaling pathways.

While some benzophenone derivatives are known to have biological activities, such as the UV-filtering properties of oxybenzone, it is not possible to extrapolate these properties to this compound without experimental evidence.[10]

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its fundamental physicochemical properties are known, its synthesis, biological effects, and potential applications remain undocumented in peer-reviewed literature. The proposed synthesis via Friedel-Crafts acylation provides a theoretical framework for its preparation, which would be the first step in enabling further research into its properties and potential uses. Researchers and drug development professionals interested in this compound will need to conduct foundational research to characterize its chemical and biological profile.

References

- 1. 746652-01-7|this compound|BLDpharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 3-Carboethoxy-2'-methoxybenzophenone

An In-depth Technical Guide to the Physical Properties of 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical and Chemical Data

This compound, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is a benzophenone derivative with the chemical formula C₁₇H₁₆O₄. Its molecular structure features a central benzophenone core with a carboethoxy group at the 3-position of one phenyl ring and a methoxy group at the 2'-position of the other.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Predicted Boiling Point | 448.6 ± 30.0 °C | |

| Predicted Density | 1.155 ± 0.06 g/cm³ | |

| CAS Number | 746652-01-7 | [1] |

Note: The boiling point and density are predicted values and should be confirmed through experimental verification. Currently, experimentally determined data for the melting point and solubility of this compound in various solvents are not available in the public domain.

Experimental Protocols

While specific experimental protocols for the synthesis and physical property determination of this compound are not detailed in published literature, established methods for analogous compounds can be adapted.

General Synthesis of Benzophenone Derivatives

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of this compound, a potential synthetic route could involve the Friedel-Crafts acylation of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a suitable Lewis acid catalyst. The logical workflow for such a synthesis is depicted in the diagram below.

Determination of Melting Point

The melting point of a purified solid sample of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

The solubility of this compound can be determined in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) at a specified temperature (e.g., 25 °C). A known amount of the compound is added to a known volume of the solvent and stirred until saturation is reached. The concentration of the dissolved compound in the supernatant can then be determined by a suitable analytical method, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Biological Activity and Drug Development Context

Currently, there is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Furthermore, its application in drug development has not been reported in the scientific literature. The presence of the benzophenone core, a scaffold found in various biologically active molecules, suggests that this compound could be of interest for future screening and development efforts.

The logical relationship for investigating the potential of a novel compound like this compound in a drug development context is illustrated in the following diagram.

This guide serves as a foundational resource on this compound. Further experimental investigation is required to fully characterize its physical properties and explore its potential biological activities.

References

An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboethoxy-2'-methoxybenzophenone, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is an organic compound with the chemical formula C₁₇H₁₆O₄.[1] As a benzophenone derivative, it possesses a structural motif that is of significant interest in medicinal chemistry and materials science. Benzophenones are known for their diverse biological activities and their applications as photoinitiators and UV stabilizers. This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthesis protocol for this compound, aimed at professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central carbonyl group connecting two phenyl rings. One phenyl ring is substituted with a carboethoxy group (-COOCH₂CH₃) at the 3-position, while the other is substituted with a methoxy group (-OCH₃) at the 2'-position.

Chemical Identifiers:

A summary of the available physical and chemical property data is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 284.31 g/mol | BLDpharm[1] |

| Molecular Formula | C₁₇H₁₆O₄ | BLDpharm[1] |

| Boiling Point (Predicted) | 448.6±30.0 °C | ChemicalBook |

| Density (Predicted) | 1.155±0.06 g/cm³ | ChemicalBook |

Synthesis Protocol

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The synthesis would likely involve the acylation of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Steps (Hypothetical):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Addition of Reactants: Cool the suspension in an ice bath. A solution of 2-methoxybenzoyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel. Subsequently, ethyl benzoate is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Characterization: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound. The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the benzophenone scaffold is a well-known pharmacophore. Many benzophenone derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Given the structural features of this compound, a logical starting point for investigating its biological potential would be to screen it for activities commonly associated with benzophenones. The following diagram illustrates a hypothetical workflow for the initial biological evaluation of this compound.

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a benzophenone derivative with potential for further investigation in various scientific fields. While specific experimental data is scarce in publicly available literature, established synthetic methodologies provide a clear path for its preparation. The lack of biological data presents an opportunity for researchers to explore the potential therapeutic applications of this compound, leveraging the known pharmacological importance of the benzophenone scaffold. This guide serves as a foundational resource for scientists and professionals interested in the synthesis and evaluation of this and related molecules.

References

Synthesis of 3-Carboethoxy-2'-methoxybenzophenone from benzoic acid

An In-Depth Technical Guide to the Synthesis of 3-Carboethoxy-2'-methoxybenzophenone from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for this compound, a complex ketone with potential applications in pharmaceutical and materials science. The synthesis is conceptualized from fundamental organic chemistry principles and supported by established reaction methodologies.

Synthetic Strategy Overview

The synthesis of this compound from a benzoic acid precursor is most effectively approached through a two-step process. This strategy involves the initial preparation of a reactive acylating agent followed by a Lewis acid-catalyzed acylation of a suitable methoxy-substituted aromatic ring.

The overall synthetic transformation is outlined below:

Caption: Overall synthetic pathway for this compound.

The key steps are:

-

Preparation of the Acylating Agent: Conversion of a suitable benzoic acid derivative into a more reactive benzoyl chloride. In this case, 3-(ethoxycarbonyl)benzoic acid is the logical precursor to 3-(ethoxycarbonyl)benzoyl chloride.

-

Friedel-Crafts Acylation: The electrophilic substitution of 2-methoxytoluene (or anisole) with the prepared 3-(ethoxycarbonyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Ethoxycarbonyl)benzoyl Chloride

This initial step involves the conversion of the carboxylic acid group of 3-(ethoxycarbonyl)benzoic acid into an acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 3-(ethoxycarbonyl)benzoyl chloride.

Protocol:

-

To a stirred solution of 3-(ethoxycarbonyl)benzoic acid (1 equivalent) in anhydrous toluene (5 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene by distillation, followed by vacuum distillation to obtain the crude 3-(ethoxycarbonyl)benzoyl chloride, which can be used in the subsequent step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This step involves the reaction of the synthesized 3-(ethoxycarbonyl)benzoyl chloride with 2-methoxytoluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Workflow:

Caption: Experimental workflow for the Friedel-Crafts acylation.

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-(ethoxycarbonyl)benzoyl chloride (1 equivalent) in anhydrous DCM to the stirred suspension.

-

After the addition is complete, add 2-methoxytoluene (1 equivalent) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the proposed synthesis. These values are representative and may require optimization for specific laboratory conditions.

Table 1: Reactant Quantities and Reaction Conditions for Step 1

| Parameter | Value |

| Reactants | |

| 3-(Ethoxycarbonyl)benzoic acid | 1.0 eq |

| Thionyl chloride | 1.5 eq |

| Solvent | Anhydrous Toluene |

| Catalyst | DMF (catalytic) |

| Temperature | Reflux (~110°C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | >95% (crude) |

Table 2: Reactant Quantities and Reaction Conditions for Step 2

| Parameter | Value |

| Reactants | |

| 3-(Ethoxycarbonyl)benzoyl chloride | 1.0 eq |

| 2-Methoxytoluene | 1.0 eq |

| Anhydrous Aluminum Chloride | 1.2 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 60 - 80% (after purification) |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of an acyl chloride followed by a Friedel-Crafts acylation. The provided protocols are based on well-established chemical transformations and offer a solid foundation for the laboratory-scale production of this target molecule.[1][2][3][4][5] The procedures can be adapted and optimized to suit specific research and development needs. Careful control of reaction conditions, particularly moisture exclusion in the Friedel-Crafts step, is critical for achieving high yields and purity.

References

- 1. prepchem.com [prepchem.com]

- 2. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103787874A - Preparation process of benzoyl chloride - Google Patents [patents.google.com]

The Untapped Potential of 3-Carboethoxy-2'-methoxybenzophenone: A Technical Guide for Synthetic Innovation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the prospective applications of 3-Carboethoxy-2'-methoxybenzophenone in the realm of organic synthesis. While this compound is commercially available, it remains a relatively underexplored building block in the published scientific literature.[1][2] This document aims to illuminate its synthetic potential by analyzing its structural features and proposing novel applications in the synthesis of complex organic molecules, drawing parallels from the well-established chemistry of related benzophenone and benzoate derivatives.

Core Molecular Structure and Reactivity

This compound is a diaryl ketone featuring an ethyl ester and a methoxy group on its two phenyl rings. This unique combination of functional groups offers multiple reaction sites for chemical modification, making it a versatile starting material for a variety of synthetic transformations.

Key Reactive Sites:

-

Ketone Carbonyl Group: The benzophenone core provides a classic site for nucleophilic additions, reductions, and Wittig-type reactions.

-

Ester Carbonyl Group: The carboethoxy group is amenable to hydrolysis, amidation, reduction, and Grignard reactions.

-

Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, with the methoxy and carboethoxy groups directing incoming electrophiles to specific positions.

-

Methoxy Group: The ether linkage can potentially be cleaved to reveal a phenol, opening up another avenue for functionalization.

Potential Applications in Organic Synthesis

The strategic positioning of the functional groups in this compound makes it an attractive precursor for the synthesis of various molecular scaffolds, particularly those of interest in medicinal chemistry and materials science.

Synthesis of Substituted Xanthones

Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of pharmacological activities. The intramolecular cyclization of appropriately substituted benzophenones is a common strategy for xanthone synthesis. This compound can serve as a key precursor to 1-methoxyxanthone derivatives through a two-step process involving ortho-lithiation followed by intramolecular acylation.

Proposed Synthetic Pathway:

-

Ortho-Directed Lithiation: The methoxy group can direct lithiation to the ortho position (C-3').

-

Intramolecular Cyclization: The resulting organolithium species can then attack the ester carbonyl, leading to cyclization and subsequent elimination to form the xanthone core.

Caption: Proposed synthesis of 1-methoxyxanthone.

Access to Novel Biaryl Compounds

The benzophenone backbone can be used to construct sterically hindered biaryl systems. A Suzuki or other cross-coupling reaction, following conversion of one of the aromatic rings to a halide or boronic ester, could lead to novel biaryl compounds. The ester and methoxy groups can be further elaborated to introduce additional diversity.

Precursor to Biologically Active Amides and Esters

The carboethoxy group can be readily converted into a variety of amides and other esters. This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships in a drug discovery context. For example, reaction with primary or secondary amines would yield the corresponding benzamides, a common motif in pharmacologically active molecules.

Experimental Protocols (Hypothetical)

As there are no specific published procedures for the synthetic applications of this compound, the following protocols are proposed based on standard organic chemistry methodologies.

Protocol 1: Synthesis of 3-(Aminocarbonyl)-2'-methoxybenzophenone

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ is added the desired amine (1.2 eq).

-

Activation: A peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) are added.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Caption: Workflow for amide synthesis.

Quantitative Data (Hypothetical)

The following table presents hypothetical yield and purity data for the proposed synthesis of an amide derivative, which would need to be confirmed by experimental work.

| Product | Starting Material | Amine | Coupling Reagent | Solvent | Yield (%) | Purity (%) |

| 3-(Anilincarbonyl)-2'-methoxybenzophenone | This compound | Aniline | HATU | THF | 85 | >98 (HPLC) |

| 3-(Benzylaminocarbonyl)-2'-methoxybenzophenone | This compound | Benzylamine | HATU | CH₂Cl₂ | 88 | >99 (HPLC) |

Conclusion

This compound represents a versatile and currently underutilized scaffold for organic synthesis. Its array of functional groups provides a platform for the development of novel synthetic methodologies and the construction of complex molecular architectures. This guide has outlined several potential applications and provided hypothetical protocols to stimulate further research into this promising compound. The exploration of its reactivity is anticipated to open new avenues in medicinal chemistry, materials science, and the broader field of organic synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Carboethoxy-2'-methoxybenzophenone (also known as ethyl 2-(2-methoxybenzoyl)benzoate). Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing a comprehensive experimental protocol for determining its solubility in various organic solvents. Additionally, a logical synthesis workflow for the compound is presented to provide further context for laboratory professionals.

Introduction to this compound

This compound is a benzophenone derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility profile is crucial for its purification, formulation, and application in various chemical processes. The molecular structure, featuring both polar (ester, methoxy, ketone) and non-polar (benzene rings) moieties, suggests a varied solubility in different organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented. However, qualitative inferences can be drawn from synthetic procedures where isopropanol has been used as a recrystallization solvent. This indicates that the compound is likely soluble in hot isopropanol and has lower solubility in the same solvent at colder temperatures.

To facilitate further research and application, the following table has been structured to be populated as experimental data becomes available.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution added.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the solid residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

To calculate Molar Solubility (mol/L) :

-

First, calculate the moles of the solute: Moles = Mass of residue (g) / Molar mass of this compound (284.31 g/mol )

-

Molar Solubility (mol/L) = Moles of solute / Volume of solution withdrawn (L)

-

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

Synthesis Workflow

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following diagram illustrates a logical workflow for this synthesis.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination and synthesis. As more research becomes available, this document can be updated with quantitative data to further aid researchers and developers.

An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboethoxy-2'-methoxybenzophenone, also known by its IUPAC name ethyl 3-(2-methoxybenzoyl)benzoate and CAS number 746652-01-7, is a benzophenone derivative. Despite its well-defined chemical structure, detailed information regarding its specific discovery, historical development, and precise applications within drug development remains largely undocumented in publicly accessible scientific literature. This guide aims to provide a comprehensive overview of the available information on this compound, focusing on its synthesis, and to contextualize its potential relevance based on the broader understanding of benzophenone chemistry. Due to the limited specific data, this paper will also extrapolate potential synthetic methodologies and characterization data based on analogous chemical structures.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. They are widely recognized for their applications as photoinitiators, fragrances, and UV-light absorbers in various industries. In the realm of medicinal chemistry, benzophenone derivatives have been explored for a range of biological activities, including their potential as anticancer, anti-inflammatory, and antiviral agents. The specific substitution pattern on the phenyl rings of the benzophenone scaffold plays a crucial role in determining its physicochemical properties and biological activity.

This compound features a carboethoxy group at the 3-position of one phenyl ring and a methoxy group at the 2'-position of the other. These functional groups are expected to influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

History and Discovery

The specific history and discovery of this compound are not well-documented in the scientific literature. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. It is plausible that this compound was first synthesized as part of a larger library of benzophenone derivatives during exploratory chemical synthesis programs or as an intermediate in the synthesis of more complex molecules. Without specific publications detailing its first synthesis and characterization, the exact timeline and scientific context of its discovery remain unclear.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 746652-01-7 | Chemical Catalogs |

| Molecular Formula | C₁₇H₁₆O₄ | Calculated |

| Molecular Weight | 284.31 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar benzophenones |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | General solubility of benzophenone esters |

| Boiling Point | Predicted to be high, likely requiring vacuum distillation for purification. | Analogy to similar benzophenones |

| Melting Point | Not available | - |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation .

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical synthetic route to this compound is the Friedel-Crafts acylation of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on standard procedures for similar reactions and should be adapted and optimized by researchers.

Materials:

-

Ethyl benzoate

-

2-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add ethyl benzoate (1.0 equivalent) to the stirred suspension.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Caption: General workflow for the hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, the following are predicted spectroscopic data based on the structure of this compound.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (7H): Multiple signals in the range of δ 7.0-8.2 ppm. The substitution pattern would lead to a complex splitting pattern. The protons on the 2-methoxyphenyl ring and the 3-carboxyphenyl ring would have distinct chemical shifts.

-

Ethyl Ester Protons (5H):

-

A quartet (q) for the -OCH₂- protons, likely around δ 4.4 ppm.

-

A triplet (t) for the -CH₃ protons, likely around δ 1.4 ppm.

-

-

Methoxy Protons (3H): A singlet (s) for the -OCH₃ protons, likely around δ 3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (2C): Two signals in the downfield region, one for the ketone (C=O) around δ 195 ppm and one for the ester (C=O) around δ 165 ppm.

-

Aromatic Carbons (12C): Multiple signals in the range of δ 120-160 ppm.

-

Ethyl Ester Carbons (2C): A signal for the -OCH₂- carbon around δ 61 ppm and a signal for the -CH₃ carbon around δ 14 ppm.

-

Methoxy Carbon (1C): A signal for the -OCH₃ carbon around δ 56 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching: Two distinct strong absorption bands are expected. One for the ketone carbonyl around 1660-1680 cm⁻¹ and another for the ester carbonyl around 1715-1730 cm⁻¹.

-

C-O Stretching: Bands corresponding to the ester and ether linkages would be observed in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 284.31 m/z would be expected.

-

Key Fragmentation Patterns: Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 m/z), the ethyl group (-C₂H₅, 29 m/z), and cleavage around the carbonyl groups, leading to characteristic benzoyl and methoxybenzoyl fragments.

Applications in Drug Development

There is no specific information in the public domain regarding the application of this compound in drug development. However, the benzophenone scaffold is a known pharmacophore. The presence of the carboethoxy and methoxy groups offers sites for further chemical modification, making it a potential intermediate for the synthesis of more complex drug candidates.

Benzophenone derivatives have been investigated for various therapeutic areas, and it is conceivable that this compound could be explored for similar activities. The evaluation of its biological properties would require in vitro and in vivo screening.

Conclusion

This compound is a chemical entity for which detailed scientific documentation is sparse. This technical guide has provided a plausible synthetic route via Friedel-Crafts acylation and predicted spectroscopic data based on its chemical structure. The absence of published research on its discovery, history, and biological applications highlights a gap in the current scientific knowledge. For researchers interested in this molecule, the immediate steps would involve its synthesis and thorough characterization to confirm the predicted properties. Subsequent screening for biological activity could then reveal its potential as a lead compound or a valuable intermediate in drug discovery programs. Further research is warranted to fully elucidate the chemical and biological profile of this benzophenone derivative.

Methodological & Application

Synthesis of 3-Carboethoxy-2'-methoxybenzophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Carboethoxy-2'-methoxybenzophenone, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the well-established Friedel-Crafts acylation reaction. This application note includes a step-by-step experimental procedure, a summary of required materials and their properties, and predicted characterization data for the final product. A graphical representation of the synthetic workflow is also provided to facilitate understanding of the process.

Introduction

Benzophenone and its derivatives are a class of organic compounds with significant applications in various fields, including as photoinitiators, in fragrance applications, and as key structural motifs in pharmacologically active molecules. The targeted compound, this compound, possesses functional groups that make it an attractive building block for further chemical modifications. The synthesis protocol outlined here utilizes a Friedel-Crafts acylation of anisole with 3-carboethoxybenzoyl chloride, a reliable method for the formation of diaryl ketones.

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation reaction, where 3-carboethoxybenzoyl chloride acts as the acylating agent and anisole is the aromatic substrate. A Lewis acid, such as aluminum chloride (AlCl₃), is used to catalyze the reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Anisole | 108.14 | 1.1 g (1.0 mL) | 10.2 |

| 3-Carboethoxybenzoyl chloride | 212.63 | 2.13 g | 10.0 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.47 g | 11.0 |

| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

| Hexane | - | - | - |

| Ethyl Acetate | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (30 mL) and anhydrous aluminum chloride (1.47 g, 11.0 mmol). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 3-carboethoxybenzoyl chloride (2.13 g, 10.0 mmol) to the stirred suspension. Stir the mixture at 0 °C for 15 minutes.

-

Addition of Anisole: In a separate flask, dissolve anisole (1.1 g, 10.2 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Predicted Characterization Data

As of the writing of this protocol, specific experimental data for this compound is not widely available in the literature. The following are predicted characterization data based on the structure and data from analogous compounds.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in the literature |

Spectroscopic Data:

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 8.2-7.4 (m, 7H, Ar-H)

-

δ 7.0-6.8 (m, 2H, Ar-H)

-

δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 196.0 (C=O, ketone)

-

δ 165.5 (C=O, ester)

-

δ 157.0, 138.0, 137.5, 133.0, 132.0, 130.5, 130.0, 129.0, 128.5, 121.0, 112.0 (Ar-C)

-

δ 61.5 (-OCH₂CH₃)

-

δ 55.5 (-OCH₃)

-

δ 14.0 (-OCH₂CH₃)

-

-

Infrared (IR) Spectroscopy (predicted, KBr):

-

~3060 cm⁻¹ (C-H, aromatic)

-

~2980, 2940 cm⁻¹ (C-H, aliphatic)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1660 cm⁻¹ (C=O stretch, ketone)

-

~1240, 1020 cm⁻¹ (C-O stretch)

-

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out by a trained chemist in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

3-Carboethoxybenzoyl chloride is a reactive acyl chloride and should be handled with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The provided workflow, along with the predicted characterization data, should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to produce this compound for their research needs.

Experimental Setup for the Acylation of 3-Carboethoxy-2'-methoxybenzophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of substituted benzophenones is a critical step in the development of numerous pharmaceutical agents and functional materials. The introduction of an acyl group onto a benzophenone scaffold is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of a molecule like 3-Carboethoxy-2'-methoxybenzophenone, a plausible synthetic strategy is the Friedel-Crafts acylation of a substituted benzene ring. The regiochemical outcome of the reaction is largely dictated by the electronic nature of the substituents on the aromatic rings. In a potential pathway, the acylation of anisole (methoxybenzene) with an appropriate acyl chloride would be a logical approach. The methoxy group is a powerful activating group that directs electrophilic attack to the ortho and para positions. Therefore, careful control of reaction conditions is paramount to achieve the desired isomer.

Key Experimental Considerations:

-

Catalyst Selection: Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed to activate the acylating agent.[1] Polyphosphoric acid (PPA) can also be utilized, acting as both a catalyst and a solvent.[1]

-

Solvent: An inert, anhydrous solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene is essential to prevent side reactions with the highly reactive Lewis acid catalyst.

-

Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a low temperature, typically between 0°C and room temperature, is crucial for controlling the reaction rate and minimizing the formation of byproducts.

-

Stoichiometry: A slight excess of the aromatic substrate and a stoichiometric amount or slight excess of the Lewis acid catalyst relative to the acylating agent are typically used to drive the reaction to completion.

Experimental Protocols

The following is a representative protocol for a Friedel-Crafts acylation reaction that can be adapted for the synthesis of this compound.

General Procedure for Friedel-Crafts Acylation

Materials:

-

Substituted Benzoyl Chloride (e.g., 3-Carboethoxybenzoyl chloride)

-

Substituted Benzene (e.g., Anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is assembled.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C using an ice bath.

-

Addition of Acylating Agent: The substituted benzoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

-

Addition of Aromatic Substrate: The substituted benzene (1.1 equivalents) is added dropwise to the reaction mixture over 30 minutes. The reaction is allowed to stir at 0°C for an additional hour.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture onto crushed ice, followed by the addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure acylated benzophenone.

Data Presentation

The following table presents hypothetical data for a representative acylation reaction.

| Parameter | Condition / Value |

| Reactants | |

| Substituted Benzoyl Chloride | 1.0 eq |

| Substituted Benzene | 1.1 eq |

| Aluminum Chloride | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 6 hours |

| Expected Outcome | |

| Yield | 70-85% |

| Purity (post-purification) | >98% |

| Analytical Characterization | |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks consistent with the target structure |

| ¹³C NMR | Peaks consistent with the target structure |

| Mass Spectrometry | Molecular ion peak corresponding to the product |

Visualizations

Experimental Workflow

Caption: Workflow for the Friedel-Crafts acylation experiment.

Logical Relationships in the Reaction

Caption: Logical relationships of reactants and intermediates.

References

Application of 3-Carboethoxy-2'-methoxybenzophenone in Photochemical Reactions: A Theoretical Overview and Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboethoxy-2'-methoxybenzophenone is a substituted aromatic ketone with potential applications in various photochemical processes. While specific experimental data for this compound is limited in publicly available literature, its structural features—a benzophenone chromophore, an ortho-alkoxy group, and a meta-carboethoxy substituent—suggest a rich and predictable photochemical reactivity. This document provides a theoretical framework for its application as a photosensitizer, in the design of photoremovable protecting groups, and as a photoinitiator in polymerization reactions. The proposed mechanisms and protocols are based on established principles of benzophenone photochemistry and the known reactivity of analogous compounds. All quantitative data and experimental procedures should be considered illustrative and require experimental validation.

Introduction to the Photochemistry of Substituted Benzophenones

Benzophenone and its derivatives are among the most extensively studied classes of organic photochemistry. Upon absorption of ultraviolet (UV) light, typically in the range of 300-360 nm, the benzophenone core is promoted to an excited singlet state (S1), which rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state (T1). This triplet state is a powerful hydrogen abstracting agent and can also transfer its energy to other molecules.

The presence of substituents on the benzophenone scaffold significantly influences its photophysical and photochemical properties. The ortho-methoxy group in this compound is of particular interest as it can participate in intramolecular hydrogen abstraction. The meta-carboethoxy group, being electron-withdrawing, is expected to modulate the energy levels of the excited states and influence the reaction kinetics.

Potential Application as a Photosensitizer

As a benzophenone derivative, this compound is a prime candidate for use as a Type II photosensitizer. In this role, the excited triplet state of the molecule can transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent used in photodynamic therapy (PDT) to induce cell death in cancerous tissues and for the photooxidation of various organic substrates.

Hypothetical Signaling Pathway in Photodynamic Therapy

Application Notes and Protocols for 1H NMR Spectrum Analysis of 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Carboethoxy-2'-methoxybenzophenone. It includes a summary of expected 1H NMR data, a comprehensive experimental protocol for spectrum acquisition, and a structural analysis based on predicted chemical shifts and coupling patterns. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound, which is a key intermediate in various synthetic pathways.

Predicted ¹H NMR Spectral Data

A definitive experimental 1H NMR spectrum for this compound is not publicly available in the referenced databases. However, based on established principles of NMR spectroscopy and data from analogous structures, a predicted spectrum can be outlined. The expected signals, their multiplicities, and approximate chemical shifts (in ppm, referenced to TMS in CDCl₃) are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6' | 7.8 - 8.2 | dd | 1H | ~7.5, 1.5 |

| H-4 | 7.8 - 8.2 | dt | 1H | ~7.7, 1.3 |

| H-6 | 7.6 - 7.8 | t | 1H | ~7.7 |

| H-5 | 7.4 - 7.6 | m | 1H | - |

| H-4' | 7.4 - 7.6 | m | 1H | - |

| H-3' | 7.0 - 7.2 | d | 1H | ~8.4 |

| H-5' | 7.0 - 7.2 | t | 1H | ~7.5 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | 2H | ~7.1 |

| -OCH₃ | 3.7 - 3.9 | s | 3H | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H | ~7.1 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

2.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Acquire the Free Induction Decay (FID).

2.4. Data Processing

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Structural Elucidation and Signal Assignment

The structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The following diagram illustrates the distinct proton environments and their expected correlations.

Figure 1: Predicted ¹H NMR signal assignments for this compound.

Analysis of Predicted Signals:

-

Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (typically 7.0-8.2 ppm). The protons ortho to the carbonyl group (H-6', H-4, and H-6) are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. These will likely appear as multiplets (doublets of doublets, triplets) due to coupling with neighboring protons. The remaining aromatic protons will resonate at slightly higher fields.

-

Ethyl Ester Protons: The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂CH₃) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-OCH₂CH₃). The coupling between these two groups should result in a characteristic quartet-triplet pattern with a coupling constant (J) of approximately 7.1 Hz.

-

Methoxy Protons: The methoxy group (-OCH₃) protons are in a distinct chemical environment and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the upfield region of the aromatic signals.

Conclusion

The detailed analysis of the 1H NMR spectrum is a critical step in the verification of the synthesis and purification of this compound. By following the provided protocol, researchers can obtain a high-quality spectrum. The predicted data and structural assignments in this document serve as a reliable reference for interpreting the experimental results, ensuring the correct identification and characterization of the target molecule for its application in drug development and scientific research.

Application Note and Protocol for the HPLC Purification of 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the purification of 3-Carboethoxy-2'-methoxybenzophenone using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of benzophenone derivatives and serve as a robust starting point for method development and optimization.

Introduction

This compound is a ketone and ester derivative of benzophenone. The purification of such organic compounds is crucial in drug development and chemical research to ensure the removal of impurities, starting materials, and by-products from synthesis reactions. Reverse-phase HPLC is a widely adopted, reliable, and scalable technique for the purification of small organic molecules like benzophenone derivatives.[1][2][3] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Principle of Separation

In reverse-phase HPLC, the stationary phase is typically a silica-based support chemically bonded with non-polar functional groups, such as C18. The mobile phase is a mixture of water and a polar organic solvent, like acetonitrile or methanol. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier with the mobile phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), compounds with a wide range of polarities can be effectively separated.

Experimental Protocols

This section details a proposed reverse-phase HPLC method for the purification of this compound.

Sample Preparation

-

Dissolution: Accurately weigh the crude this compound sample.

-

Solvent Selection: Dissolve the sample in a minimal amount of a suitable solvent. Acetonitrile or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions is recommended.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

Concentration: The concentration of the sample should be optimized based on the loading capacity of the selected column. A starting concentration of 1-5 mg/mL is recommended.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters are based on common methods for related benzophenone compounds and may require optimization for specific applications.[4][5]

| Parameter | Recommended Setting |

| HPLC System | Preparative HPLC System with Gradient Capability |

| Column | C18, 5 µm, 10 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-32 min: 95-50% B; 32-40 min: 50% B |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL (dependent on sample concentration and column dimensions) |

Data Presentation

The success of the purification can be evaluated by analyzing the collected fractions. The following table should be used to record and summarize the quantitative data from the analysis of the purified fractions.

| Fraction ID | Retention Time (min) | Peak Area | Purity (%) | Recovery (%) |

| Crude Sample | - | - | - | 100 |

| Fraction 1 | ||||

| Fraction 2 | ||||

| Main Product | ||||

| ... |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

Caption: Workflow for the HPLC purification of this compound.

Concluding Remarks

The provided protocol offers a detailed starting point for the successful purification of this compound using reverse-phase HPLC. Method optimization, including adjustments to the gradient slope, flow rate, and sample loading, may be necessary to achieve the desired purity and recovery for specific crude sample characteristics. It is recommended to perform an initial analytical run to determine the retention time of the target compound and to guide the preparative purification strategy.

References

- 1. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

Application Notes and Protocols: Recrystallization of 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of 3-Carboethoxy-2'-methoxybenzophenone via recrystallization. The following protocol is based on established principles of organic chemistry and purification techniques for related benzophenone derivatives. Optimization may be required to achieve desired purity and yield.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities, present in smaller concentrations, remain dissolved in the mother liquor. This process effectively removes impurities, leading to a product with higher purity.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. A mixed solvent system of ethyl acetate and hexane is proposed, based on the polarity of the target compound which contains both ester and ether functional groups.

Materials and Equipment:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Stir bar

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Watch glass

-

Melting point apparatus

Procedure:

-

Solvent Selection and Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.

-

Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

-

-

Hot Filtration (Optional):

-